1-(Perfluoro-n-octyl)dodecane
Description
Historical and Contemporary Significance of Organofluorine Compounds in Advanced Materials
The history of organofluorine chemistry began before elemental fluorine was even isolated. nih.govjst.go.jp The first synthesis of an organofluorine compound, fluoromethane, occurred in the early 19th century, with another early report by Alexander Borodin in 1862. numberanalytics.comnih.gov However, the field only gained significant momentum in the mid-20th century, driven by the need for new materials during World War II. numberanalytics.comnih.govresearchgate.net Research linked to the Manhattan Project spurred the development of highly stable perfluorinated materials, such as liquid perfluorinated molecules and fluoropolymers, which were essential for uranium enrichment and protective coatings. researchgate.net The invention of Freon (dichlorodifluoromethane) in the 1920s had already revolutionized refrigeration technology. numberanalytics.com
In the contemporary era, organofluorine chemistry is a cornerstone of advanced materials science. numberanalytics.comnumberanalytics.com The unique properties of these compounds make them indispensable in a vast array of applications. wikipedia.org They are found in high-performance fluoropolymers like Teflon, coatings for textiles, refrigerants, surfactants, and liquid crystal displays for smartphones. researchgate.netwikipedia.orgspringernature.com The incorporation of fluorine enhances thermal stability, chemical resistance, and provides unique optical and electrical properties, making these materials crucial for the IT, electronics, and medical industries. numberanalytics.comnih.gov The continuous development of new fluorination methods ensures that the impact of organofluorine compounds on modern technology and science will continue to grow. springernature.commdpi.com
Classification and Structural Context within Semifluorinated Alkanes
Semifluorinated alkanes (SFAs) represent a distinct class of organofluorine compounds, positioned as a chemical link between n-alkanes and perfluorocarbons. nih.gov First synthesized in 1962, they are linear or branched diblock molecules composed of a perfluorinated segment and a non-fluorinated hydrocarbon segment. nih.govgoogle.com This structure gives them an amphiphilic character, being simultaneously hydrophobic and lipophilic, yet also lipophobic due to the fluorinated chain. nih.govacs.org
The general chemical structure is often abbreviated as F(CF₂)n(CH₂)mH or simply FnHm, where 'n' is the number of carbon atoms in the perfluorinated chain and 'm' is the number of carbons in the hydrocarbon chain. nih.govgoogle.com
1-(Perfluoro-n-octyl)dodecane belongs to this class of diblock compounds. It consists of a fully fluorinated octyl chain (the perfluoro-n-octyl group) attached to a dodecane (B42187) hydrocarbon chain. Its specific structure is defined by a perfluoroalkyl segment with n=8 and a hydrocarbon segment with m=12.
Table 1: Structural Comparison of Selected Semifluorinated Alkanes This table is interactive and allows for sorting and searching.
| Compound Name | Perfluoroalkyl Segment (F-chain) | Hydrocarbon Segment (H-chain) | Molecular Formula |
|---|---|---|---|
| 1-(Perfluoro-n-hexyl)decane | -C₆F₁₃ | -C₁₀H₂₁ | C₁₆H₂₁F₁₃ |
| This compound | -C₈F₁₇ | -C₁₂H₂₅ | C₂₀H₂₅F₁₇ |
| 1-(Perfluoro-n-hexyl)dodecane | -C₆F₁₃ | -C₁₂H₂₅ | C₁₈H₂₅F₁₃ |
| 1-(Perfluoro-n-octyl)decane | -C₈F₁₇ | -C₁₀H₂₁ | C₁₈H₂₁F₁₇ |
Research Landscape of this compound within Fluorous Chemistry
The research and application of this compound are situated within the specialized domain of "fluorous chemistry." This field leverages the unique solubility properties of highly fluorinated compounds, which tend to dissolve well in fluorous solvents (like perfluoroalkanes) but are immiscible with most common organic solvents and water. tcichemicals.com This immiscibility allows for the creation of multiphase systems, most notably the Fluorous Biphase System (FBS), to facilitate easier separation of products and catalysts in chemical reactions. tcichemicals.com
In this context, a non-fluorous substrate can be modified with a "fluorous tag"—a highly fluorinated chain—to make it soluble in the fluorous phase. tcichemicals.com After a reaction, the system can be cooled or the solvent changed, causing the phases to separate. The fluorous-tagged product moves into the fluorous solvent, while untagged reactants or byproducts remain in the organic solvent, simplifying purification. tcichemicals.comgreyhoundchrom.com
This compound, with its distinct fluorous and hydrocarbon segments, is a compound well-suited for such applications. Its perfluoro-n-octyl chain provides the necessary fluorophilicity. Research in this area explores its use as a solvent, in the formation of self-organizing molecular structures, or as a component in creating fluorous phases for extraction and separation processes. researchgate.net For instance, the general principle involves using fluorous compounds to selectively extract target molecules from a complex mixture, a technique applied in fields from organic synthesis to proteomics. researchgate.netacs.org The specific properties of this compound make it a subject of interest for creating high-performance lubricants, surfactants, and specialized coatings.
Table 2: Physicochemical Properties of this compound This table is interactive and allows for sorting and searching.
| Property | Value | Source |
|---|---|---|
| CAS Number | 106873-67-0 | vwr.comindofinechemical.comclearsynth.com |
| Molecular Formula | C₂₀H₂₅F₁₇ | vwr.comindofinechemical.com |
| Molecular Weight | 588.39 g/mol | indofinechemical.comsynquestlabs.com |
| IUPAC Name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoroicosane | uni.lu |
| Melting Point | 40-41 °C | indofinechemical.com |
| Boiling Point | 479 °C | vwr.com |
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoroicosane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25F17/c1-2-3-4-5-6-7-8-9-10-11-12-13(21,22)14(23,24)15(25,26)16(27,28)17(29,30)18(31,32)19(33,34)20(35,36)37/h2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGYVZPNAGJLRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25F17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381979 | |
| Record name | 1-(Perfluoro-n-octyl)dodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106873-67-0 | |
| Record name | 1-(Perfluoro-n-octyl)dodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Perfluoro-n-octyl)dodecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Innovation
Direct Fluorination Pathways
Direct fluorination involves the reaction of a hydrocarbon substrate with elemental fluorine (F₂). This method is one of the most direct ways to introduce fluorine into an organic molecule, but it is often challenging to control due to the high exothermicity of the C-H to C-F bond transformation.
Mechanistic Considerations of Hydrogen-Fluorine Exchange
The direct fluorination of a hydrocarbon like dodecane (B42187) proceeds through a free-radical chain reaction mechanism. The process is initiated by the homolytic cleavage of the F-F bond to generate fluorine radicals (F•). These highly reactive radicals then abstract hydrogen atoms from the dodecane backbone, creating alkyl radicals (R•). These alkyl radicals subsequently react with F₂ to form the C-F bond and another fluorine radical, thus propagating the chain.
The reaction's high exothermicity stems from the strength of the newly formed C-F and H-F bonds compared to the cleaved C-H and F-F bonds. Uncontrolled, this can lead to fragmentation of the carbon skeleton and the formation of a complex mixture of polyfluorinated products.
Controlled Reaction Conditions and Reagent Systems
To mitigate the high reactivity of elemental fluorine, specialized reaction conditions and reagent systems are necessary. For the synthesis of a specific molecule like 1-(perfluoro-n-octyl)dodecane, direct fluorination of dodecane would be highly unselective and difficult to stop at the desired perfluorooctyl stage attached to a dodecyl chain.
A more controlled approach involves the use of diluted fluorine gas, often with an inert gas like nitrogen or helium, and low reaction temperatures. The choice of solvent is also critical, with inert and fluorinated solvents being preferred to avoid reaction with the fluorinating agent.
Strategic Approaches to Isomer Selectivity and Yield Optimization
Achieving high selectivity and yield for a target molecule like this compound through direct fluorination of dodecane is exceptionally challenging. The statistical nature of the radical abstraction process would lead to a mixture of isomers with fluorine atoms distributed along the dodecyl chain.
A more strategic, though not strictly direct, approach would involve the fluorination of a precursor that already contains the perfluorooctyl group. For instance, the direct fluorination of 1-octyldodecane would still present challenges in selectively fluorinating only the octyl group to the perfluoro state while leaving the dodecyl chain intact. A more plausible, but still challenging, route would be the direct fluorination of a pre-assembled hydrocarbon, which is a complex undertaking.
Electrochemical Fluorination (ECF) as an Alternative Synthetic Route
Electrochemical fluorination, also known as the Simons process, offers an alternative to direct fluorination. In this method, the organic substrate is dissolved or suspended in anhydrous hydrogen fluoride (B91410) (HF), and an electric current is passed through the solution. The anode, typically made of nickel, serves as the site of fluorination.
For the synthesis of a molecule like this compound, a potential precursor such as dodecanoyl fluoride could be subjected to ECF. The process would replace all the hydrogen atoms with fluorine, but this would lead to perfluorododecane (B1585585) rather than the target molecule.
A more viable ECF-based approach would involve the fluorination of a precursor like octanoyl fluoride to produce perfluorooctanoyl fluoride. This intermediate could then be coupled with a dodecyl group through subsequent chemical reactions. This multi-step process, while not a direct ECF synthesis of the final product, represents a more realistic application of the technology for creating such a specific molecular architecture.
Emerging and Advanced Synthetic Strategies for Complex Fluorinated Architectures
Given the challenges of direct fluorination and the limitations of ECF for the direct synthesis of this compound, more advanced synthetic strategies are often employed. These methods typically involve the coupling of a perfluorinated building block with a hydrocarbon chain.
One of the most common and effective methods is the radical addition of a perfluoroalkyl iodide to an alkene. For the synthesis of this compound, this would involve the reaction of perfluoro-n-octyl iodide (C₈F₁₇I) with 1-dodecene. This reaction is typically initiated by a radical initiator such as AIBN (azobisisobutyronitrile) or can be induced photochemically or thermally. The perfluorooctyl radical adds to the double bond of the dodecene, and the resulting radical then abstracts an iodine atom from another molecule of C₈F₁₇I to yield the iodinated intermediate, 1-iodo-2-(perfluorooctyl)dodecane. Subsequent reductive deiodination would be required to obtain the final product.
A more direct route that has been reported for similar structures involves the palladium-catalyzed cross-coupling reaction of a perfluoroalkyl bromide or iodide with an alkyl Grignard reagent. For instance, the reaction of perfluoro-n-octyl iodide with dodecylmagnesium bromide in the presence of a palladium catalyst could potentially yield this compound.
Another emerging strategy is the use of photoredox catalysis, which can facilitate the generation of perfluoroalkyl radicals under mild conditions, allowing for their addition to various organic substrates.
These building-block approaches offer significantly greater control over the final molecular structure, allowing for the specific placement of the perfluoro-n-octyl group on the dodecane chain, which is a feat not readily achievable through direct fluorination or ECF of the parent hydrocarbon.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Approaches to Noncovalent Interactions
Quantum chemical methods offer a fundamental understanding of the noncovalent interactions (NCIs) that govern the structure and stability of molecular systems. researchgate.net For fluorine-containing compounds like 1-(perfluoro-n-octyl)dodecane, these interactions are particularly nuanced. Analyses such as Symmetry Adapted Perturbation Theory (SAPT), the Non-Covalent Interaction (NCI) index, and the Quantum Theory of Atoms in Molecules (QTAIM) are employed to dissect the various components of these interactions, including electrostatic, exchange, induction, and dispersion forces. mdpi.com
Van der Waals (vdW) forces are weak, attractive electric forces that originate from the interaction of electric dipoles induced by asymmetries in charge distribution. researchgate.net In fluorine-containing systems, these forces are distinct from their hydrocarbon counterparts. The high electronegativity of fluorine atoms results in tightly bound electrons, leading to low polarizability of the perfluoroalkyl chain. This inherently weak vdW interaction property is a characteristic of per- and polyfluoroalkyl substances (PFAS). Consequently, the cohesive forces within bulk semifluorinated alkanes (SFAs) are weaker than in corresponding alkanes, which influences properties like boiling points and surface tensions. The presence of numerous fluorine atoms can, however, lead to a significant cumulative effect, and accurate modeling of these interactions is essential for predicting the physical properties of this compound.
Molecular Modeling and Simulation of Fluorocarbon Systems
Molecular modeling and simulation techniques, such as Molecular Dynamics (MD), are indispensable for bridging the gap between molecular interactions and macroscopic properties. heatenergist.orgmdpi.com These methods rely on force fields—sets of parameters and equations that describe the potential energy of a system. Developing accurate force fields for SFAs is challenging due to the disparate nature of the fluorocarbon and hydrocarbon segments. Standard force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) often require reparameterization for long-chain alkanes and fluorinated molecules to accurately reproduce experimental data. bohrium.comnih.govosti.govresearchgate.net
Computational conformational analysis, typically performed by scanning the potential energy surface along key dihedral angles using quantum mechanical methods, is used to understand the preferred shapes of SFAs. nsf.gov For this compound, such analysis would reveal the energy barriers between different rotational isomers (rotamers). Studies on related perfluoroalkyl substances show that helical conformations are energetically favored for the fluorinated chain, with a dihedral angle deviating from the perfect 180° of a trans conformation. nsf.gov The dodecane (B42187) segment, conversely, is expected to exhibit typical alkane behavior with a low-energy, all-trans (zig-zag) conformation. The linkage between these two distinct blocks introduces unique conformational constraints that influence how the molecule packs in condensed phases.
Predictive models are crucial for determining the thermophysical properties of complex fluids without extensive experimentation. bohrium.comresearchgate.net For SFAs, the Statistical Associating Fluid Theory (SAFT) has proven to be a particularly powerful approach. ulisboa.pt The SAFT-γ Mie group-contribution equation of state, for instance, models molecules as chains of distinct functional groups (e.g., -CH₃, -CH₂-, -CF₃, -CF₂-). acs.org By fitting potential parameters for these groups to experimental data of pure components, the model can accurately predict the phase behavior (vapor-liquid and liquid-liquid equilibria) and thermodynamic properties of complex mixtures and long-chain molecules like this compound. tandfonline.comresearchgate.net This coarse-grained approach allows for efficient yet accurate simulation of bulk and interfacial properties. tandfonline.commolecularsystemsengineering.org
The table below presents a set of parameters for the SAFT-γ Mie coarse-grained force field, which can be used to model SFAs. These parameters define the interactions between the different chemical groups.
| Group Interaction (k-l) | Size Parameter, σkl (Å) | Dispersion Energy, εkl/kB (K) | Repulsive Exponent, λklr |
|---|---|---|---|
| CH3 - CH3 | 4.0610 | 128.50 | 13.00 |
| CH2 - CH2 | 4.0610 | 128.50 | 13.00 |
| CF3 - CF3 | 4.5026 | 128.93 | 16.27 |
| CF2 - CF2 | 4.5026 | 128.93 | 16.27 |
| CH3 - CF3 | 4.2764 | 128.71 | 14.56 |
| CH2 - CF2 | 4.2764 | 128.71 | 14.56 |
Data derived from the SAFT-γ Mie EoS, where unlike parameters are calculated from combining rules. The attractive exponent is set to the London value of 6 in all cases.
Density Functional Theory (DFT) Applications in Fluorine Chemistry
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. In fluorine chemistry, DFT is used to investigate a wide range of properties. Functionals like B3LYP are commonly used to optimize molecular geometries and perform conformational analyses of fluorinated compounds. nsf.govnih.gov
DFT calculations are essential for understanding the fundamental electronic nature of the C-F bond and the effect of fluorination on the molecule as a whole. For this compound, DFT could be used to:
Calculate the partial atomic charges, revealing the significant charge separation at the junction between the perfluorinated and hydrocarbon segments.
Determine electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are important for assessing chemical reactivity. nih.gov
Simulate vibrational spectra (e.g., IR and Raman), which can aid in the experimental characterization of the molecule.
Investigate the nature of non-covalent interactions, such as weak hydrogen bonds or halogen bonds, that may influence crystal packing or interactions with other molecules. rsc.org
These quantum chemical calculations provide the fundamental data needed to parameterize and validate the classical force fields used in large-scale molecular dynamics simulations.
Interfacial Phenomena and Supramolecular Self Assembly
Fundamental Principles of Fluorous Phase Behavior
The behavior of 1-(perfluoro-n-octyl)dodecane at interfaces is governed by the distinct characteristics of its perfluorooctyl and dodecyl chains. These two segments exhibit a strong tendency to segregate, a phenomenon rooted in the low cohesive energy of fluorocarbons and their immiscibility with hydrocarbons. This segregation is the driving force behind the compound's rich interfacial and self-assembly behavior.
The segregation of fluorocarbon and hydrocarbon moieties is a thermodynamically driven process. The mixing of these two distinct types of chains is highly non-ideal, characterized by a positive deviation from Raoult's law. This is reflected in the thermodynamic parameters of mixing, such as the Gibbs excess energy (GE), which is positive across all mole fractions in fluorocarbon-hydrocarbon systems. ku.dk
This positive GE indicates that the system possesses higher Gibbs free energy than an ideal mixture, making phase separation or molecular segregation energetically favorable. For instance, in the related binary system of perfluorohexyloctane (F6H8) and tetradecane (B157292) (C14), the excess energy is positive for all mole fractions, confirming the unfavorable interaction between the two components. ku.dk This inherent immiscibility drives the fluorocarbon and hydrocarbon segments of this compound to minimize contact with each other, leading to self-assembly and preferential adsorption at interfaces. The change in Gibbs free energy (G) is lowered when the interfacial area between the dissimilar segments is reduced. aps.org
| Thermodynamic Parameter | Observation in Fluorocarbon-Hydrocarbon Systems | Implication for this compound |
| Gibbs Excess Energy (GE) | Positive across all mole fractions. ku.dk | Energetically favorable for fluorocarbon and hydrocarbon segments to segregate. |
| Mixing Behavior | Positive deviation from ideal mixing. ku.dk | Strong tendency towards phase separation or micro-segregation. |
This interactive table summarizes the key thermodynamic principles governing the segregation of fluorocarbon and hydrocarbon moieties.
The molecular structure of this compound, consisting of a perfluorinated "fluorous" tail and a hydrogenated "hydrocarbon" tail covalently bonded together, imparts an amphiphilic character to the molecule. nih.gov Unlike traditional amphiphiles that possess polar and non-polar segments, this compound's amphiphilicity arises from the mutual phobicity of its two distinct non-polar chains. nih.gov
The fluorocarbon segment is lipophobic (hydrocarbon-repelling), while the hydrocarbon segment is fluorophobic (fluorocarbon-repelling). This dual nature makes this compound a "primitive surfactant." researchgate.net The significant differences in the properties of the C-F and C-H bonds are the root cause of this behavior. The fluorine atoms create a dense electron shield around the carbon backbone of the perfluorooctyl chain, leading to low polarizability and weak van der Waals interactions with hydrocarbon chains. researchgate.net This results in the segregation of the two segments at a molecular level, driving the compound to interfaces and promoting self-assembly.
Formation and Characterization of Self-Assembled Structures
The amphiphilic and segregating nature of this compound leads to its spontaneous organization into a variety of supramolecular structures in different environments. These structures range from micellar aggregates in solution to highly organized thin films at interfaces.
In non-polar solvents, particularly fluorinated ones, this compound has been shown to form reversed micelles. In this arrangement, the dodecyl hydrocarbon tails aggregate to form a core, minimizing their contact with the fluorous solvent, while the perfluorooctyl chains extend into the continuous phase. Evidence for this behavior has been observed in solvents like perfluorotributylamine (B110022) and perfluorooctane.
The formation of these aggregates typically occurs above a specific concentration known as the critical aggregation concentration (CAC) or critical micelle concentration (CMC). Below the CAC, the molecules exist primarily as monomers. Above this concentration, they spontaneously assemble into micelles. nih.gov While the formation of reversed micelles by this compound is established, specific quantitative data for its CAC in various solvents are not extensively documented in the literature. The transition from monomers to aggregates is a key feature of surfactants in non-polar solvents. nih.gov
At the air-water interface, this compound demonstrates its surfactant-like properties by forming stable Langmuir films, which are insoluble monolayers. researchgate.netresearchgate.net Despite the absence of a traditional polar head group, the significant disparity between the fluorocarbon and hydrocarbon segments is sufficient to drive the molecules to the interface. The molecules orient themselves to minimize the unfavorable interactions, with one segment facing the air and the other interacting with the water subphase.
The properties of these monolayers are studied using a Langmuir film balance, which measures the surface pressure (π) as a function of the area available per molecule (A). biolinscientific.comnanoscience.com The resulting surface pressure-area (π-A) isotherm provides critical information about the phase behavior, compressibility, and packing of the molecules within the monolayer. biolinscientific.comnih.govmdpi.com Studies on similar semifluorinated alkanes show that these monolayers can be metastable to stable and can form ordered structures characterized by the hexagonal close packing of the fluorinated segments.
| Film Type | Interface | Driving Force | Characterization Method |
| Langmuir Monolayer | Air-Water | Mutual phobicity of fluorocarbon and hydrocarbon segments. researchgate.net | Langmuir Film Balance (Surface Pressure-Area Isotherms). biolinscientific.comnanoscience.com |
| Thin Film | Solid Substrate | Deposition from Langmuir trough (Langmuir-Blodgett technique). nanoscience.com | Atomic Force Microscopy (AFM), X-ray Diffraction. |
This interactive table outlines the formation and characterization of self-assembled films of this compound.
Beyond monolayers and simple micelles, semifluorinated alkanes can form more complex, mesoscopic structures. Certain binary mixtures of semifluorinated n-alkanes with hydrocarbon liquids have been observed to form gels. acs.org This gelation signifies a three-dimensional network of self-assembled aggregates that immobilizes the solvent, representing a higher order of supramolecular organization. This behavior is driven by the same fundamental segregation principles, leading to the formation of extended, fiber-like aggregates that entangle to form the gel network.
While gel formation has been noted for this class of compounds, specific studies detailing the formation of discrete nanofibers by this compound are not prominently featured in the reviewed scientific literature. The self-assembly into nanofibers is a known phenomenon for other classes of molecules, such as peptide amphiphiles, where specific non-covalent interactions guide the formation of hierarchical fibrous structures. nih.govnih.gov However, the direct generation of nanofibers solely from this compound remains an area requiring further investigation.
Interactions at Heterogeneous Interfaces
The diblock nature of this compound, comprising a rigid, helical perfluorinated segment and a more flexible hydrocarbon segment, leads to distinct adsorption behaviors at various interfaces. The mutual phobia of these two segments is a primary driver of its interfacial activity.
At the air-water interface, this compound, despite being completely hydrophobic, forms stable Langmuir monolayers. researchgate.net The adsorption mechanism is driven by the desire of the lipophobic perfluorocarbon tail to avoid contact with the aqueous subphase. Consequently, the molecules orient themselves with the perfluorinated C8F17 segment directed towards the air and the C12H25 hydrocarbon segment positioned closer to the water surface. researchgate.net This orientation results in a negative measured surface potential, a characteristic feature of SFA monolayers. researchgate.net
The formation and properties of these monolayers can be studied using surface pressure-area (π-A) isotherms, which measure the surface pressure as a function of the area available to each molecule. biolinscientific.com As the monolayer is compressed, it typically transitions through several phases, analogous to the gas, liquid, and solid states in three dimensions. biolinscientific.comnanoscience.com
| Monolayer Phase | Characteristics | Typical Molecular Area Range (Ų/molecule) |
| Gaseous (G) | Molecules are far apart and move freely. | > 60 |
| Liquid-Expanded (LE) | Molecules are closer together but still disordered. | 40 - 60 |
| Liquid-Condensed (LC) | Molecules are more ordered and tilted. | 25 - 40 |
| Solid (S) | Molecules are tightly packed in a highly ordered state. | < 25 |
| Collapse | The monolayer breaks down into a 3D structure. | Varies |
Note: The specific transition pressures and areas for this compound may vary, and the values provided are typical for similar semifluorinated alkanes.
At solid-liquid interfaces, the adsorption of this compound is influenced by the nature of the solid substrate. On hydrophobic surfaces like highly oriented pyrolytic graphite (B72142) (HOPG) or silicon wafers modified with alkylsilanes, SFAs can form self-assembled monolayers. azonano.com The driving force for this adsorption is the van der Waals interactions between the hydrocarbon segment of the SFA and the hydrophobic surface, as well as the tendency of the fluorinated segment to minimize contact with the liquid phase (if it is a hydrocarbon solvent). The result is often a highly ordered molecular film with the fluorinated chains oriented away from the surface.
The interfacial properties of this compound are a direct consequence of its unique molecular structure. The key structural features and their influence are summarized below:
Amphi-solvophobic Nature : The covalent linkage of a perfluoroalkyl segment (both hydrophobic and lipophobic) and a hydrocarbon segment (hydrophobic but lipophilic) is the primary determinant of its interfacial activity. This incompatibility drives the molecule to interfaces to minimize unfavorable interactions.
Segmental Disparity : The perfluorinated chain is more rigid than the flexible hydrocarbon chain and has a larger van der Waals cross-section (approximately 28-30 Ų for the CF2 group versus 18-20 Ų for the CH2 group). azonano.com This steric difference influences the packing and ordering of the molecules within a monolayer, often leading to tilted arrangements to accommodate the bulkier fluorinated tails. researchgate.netazonano.com
Helical Conformation of the Fluorocarbon Chain : The perfluoroalkyl chain adopts a helical conformation, which contributes to its rigidity and larger volume compared to the all-trans zigzag conformation of the hydrocarbon chain. researchgate.net This rigidity affects the viscoelastic properties of the interfacial films.
Low Intermolecular Interactions of Fluorinated Segments : The cohesive energy between perfluorinated chains is lower than that between hydrocarbon chains due to the low polarizability of fluorine atoms. This results in very low surface tensions for fluorinated compounds and contributes to the low surface energy of interfaces dominated by the perfluoroalkyl groups of this compound. nih.gov
Research on the closely related compound perfluoro(dodecyl)dodecane has demonstrated that even small modifications to the molecular structure, such as introducing a phenyl group or changing from a linear to a branched architecture, can significantly alter the molecular arrangement at the interface and, consequently, the rheological properties of the monolayer. nih.gov
Supramolecular Architectures and Engineered Assemblies
The self-assembly of this compound and other SFAs into well-defined supramolecular structures is a result of the precise balance of intermolecular forces and the inherent segregation of the fluorinated and hydrogenated segments. These compounds are considered valuable building blocks for the engineering of complex, functional assemblies. nih.gov
In bulk solutions, particularly in fluorocarbon or hydrocarbon solvents, SFAs are known to form aggregates such as micelles. nih.gov However, their most notable self-assembly occurs at interfaces and on surfaces, leading to a variety of supramolecular architectures.
When deposited from a solution onto a solid substrate, such as silicon, highly oriented pyrolytic graphite (HOPG), or molybdenum disulfide (MoS2), this compound and its analogues can form distinct nanoscale structures. azonano.com The morphology of these assemblies is highly dependent on factors like the solvent, substrate, and deposition method. azonano.com
| Supramolecular Structure | Description | Formation Conditions |
| Lamellar Layers | Ordered, parallel rows of molecules, resembling a 2D crystal. | Observed on HOPG for F12H12. azonano.com |
| Ribbons | Elongated, flat structures, often with a defined width. | Formed by various SFAs on different substrates. azonano.com |
| Toroids | Donut-shaped aggregates. | Observed for F14H20, indicating a tendency for the linear molecules to form curved structures to minimize energy. azonano.com |
| Vesicles and Tubes | Hollow spherical or cylindrical structures. | Known to form from fluorinated amphiphiles in solution. nih.gov |
The formation of these diverse structures is driven by the system's tendency to minimize the contact between the incompatible fluorinated and hydrogenated segments. For instance, in the formation of ribbons or toroids on a surface, the molecules arrange in such a way that the fluorinated parts are segregated from the hydrogenated parts, leading to these specific nanoscale patterns. azonano.com Atomic Force Microscopy (AFM) is a key technique for visualizing these self-assembled superstructures on flat substrates. azonano.com The ability to control the formation of these architectures by tuning the molecular structure and processing conditions opens up possibilities for creating "smart" materials and tailored interfaces for various technological applications. nih.gov
Environmental Behavior: Fate, Transport, and Transformation Pathways
Environmental Persistence and Degradation Resistance
The persistence of 1-(Perfluoro-n-octyl)dodecane is primarily attributed to the strength of the carbon-fluorine bonds in its perfluorooctyl group. This inherent stability makes the compound highly resistant to natural degradation processes.
The carbon-fluorine (C-F) bond is one of the strongest single covalent bonds in organic chemistry, with a bond energy of approximately 110 kcal/mol. This exceptional strength is due to the high electronegativity of the fluorine atom, which creates a highly polarized and short bond with carbon. This characteristic renders the perfluorinated segment of the this compound molecule exceptionally stable and resistant to both chemical and thermal degradation.
In various environmental matrices such as soil, water, and sediment, this chemical inertness means the perfluorooctyl group is highly resistant to cleavage by common environmental agents like microbes, acids, bases, or oxidizing agents. While the hydrocarbon portion of the molecule is susceptible to degradation, the C-F bonds of the perfluoro-n-octyl group are not readily broken under typical environmental conditions, leading to the persistence of the fluorinated portion of the molecule. The stability of these bonds is a defining feature of all PFAS and the primary reason for their environmental persistence.
Table 1: Carbon-Fluorine Bond Properties
| Property | Description | Significance for Environmental Persistence |
|---|---|---|
| Bond Energy | Approximately 110 kcal/mol, one of the strongest single covalent bonds. | High energy is required to break the bond, making it resistant to chemical and thermal degradation. |
| Polarity | Highly polarized due to the large electronegativity difference between carbon and fluorine. | Contributes to the bond's strength and stability. |
| Chemical Inertness | Resistant to attack by most chemical agents found in the environment. | The perfluorinated chain does not readily undergo biotic or abiotic degradation. |
The long-term environmental effect predicted for some similar fluorinated compounds is a multi-step transformation that ultimately forms a persistent perfluoroalkyl carboxylic acid (PFCA). However, the specific biotic and abiotic pathways and reaction kinetics for this compound are not well-documented. Its classification as a persistent, bioaccumulative, and toxic (PBT) substance underscores its recalcitrant nature. The inertness of the C-F bonds presents a significant challenge to natural degradation, leading to the compound's long-term persistence in the environment.
Transport Mechanisms in Environmental Compartments
The transport of this compound through the environment is influenced by its physical and chemical properties, including its semi-volatile nature and its tendency to partition between different environmental compartments like air, water, and soil.
While specific data on the atmospheric transport of this compound is limited, the general behavior of similar semi-volatile PFAS can provide insights. Compounds like this can be released into the atmosphere from manufacturing facilities or during the use and disposal of products containing them. Once in the atmosphere, these substances can undergo long-range transport, adhering to fine particulate matter. This allows for their deposition in regions far from their original sources, including remote areas like the Arctic. The transport mechanism involves both direct transport of the compound and the transport of precursor compounds that can degrade into persistent PFAS. For adults, inhalation of contaminated air with fine suspended particles is considered a major exposure pathway for some PFAS.
Due to its molecular structure, which includes a hydrophobic perfluorinated chain, this compound is expected to have very low solubility in water. This property dictates its behavior in aquatic environments. Rather than dissolving, it is more likely to adsorb to suspended particulate matter and organic matter in sediments. The physical-chemical properties of similar persistent fluorinated compounds, such as negligible vapor pressure and moderate sorption to solids, suggest they accumulate in surface waters, with oceans being the primary reservoir. Long-range transport can occur through ocean currents, contributing significantly to the global distribution of these persistent chemicals. It has been estimated that for perfluorooctanoate (PFOA), oceanic transport is a more significant pathway to the Arctic than atmospheric transport.
The vadose zone, the unsaturated soil layer above the groundwater table, is a critical compartment for determining the fate of contaminants like this compound. Once introduced into the soil, for instance, through industrial releases or the use of firefighting foams containing PFAS, its transport is governed by several processes.
Key factors influencing its mobility include:
Sorption: The hydrophobic and lipophobic nature of the perfluorinated chain and the hydrophobic nature of the hydrocarbon chain cause the compound to sorb to soil organic matter (SOM). This process retards its downward migration towards groundwater.
Interfacial Accumulation: PFAS can accumulate at air-water and soil-water interfaces within the porous soil structure, which can also slow their transport.
Leaching: Despite sorption, downward percolation of water can lead to the slow, long-term leaching of the compound from the vadose zone into the underlying groundwater, making the vadose zone a long-term source of contamination.
The mobility of PFAS in the vadose zone is complex and depends on the specific chemical structure of the PFAS, soil properties (like organic matter content and soil type), and environmental conditions.
Table 2: Summary of Environmental Transport Mechanisms
| Transport Compartment | Key Processes | Influencing Factors | Potential Outcome |
|---|---|---|---|
| Atmosphere | Long-range transport via air currents, attachment to particulate matter. | Volatility, atmospheric conditions. | Wide global distribution and deposition in remote ecosystems. |
| Aquatic Systems | Adsorption to sediment and suspended particles, transport via ocean currents. | Low water solubility, partitioning behavior. | Accumulation in surface waters and sediments; long-range oceanic transport. |
| Vadose Zone (Soil) | Sorption to soil organic matter, accumulation at interfaces, leaching. | Soil composition (organic matter content), water infiltration rates, chemical properties. | Retardation of movement, but potential for slow, long-term groundwater contamination. |
Transformation Pathways of Precursor Compounds
As a polyfluorinated substance, this compound is considered a "precursor" compound, meaning it can transform in the environment to form highly stable perfluoroalkyl acids (PFAAs). The hydrocarbon portion of the molecule is susceptible to degradation, while the perfluorinated tail is highly resistant, leading to the formation of persistent terminal products.
The transformation of precursor compounds like this compound can occur through both biological (biotic) and non-biological (abiotic) processes. The primary degradation pathways involve the oxidation of the dodecane (B42187) (hydrocarbon) part of the molecule.
Biotic Degradation: In aerobic environments such as soil and activated sludge, microbial activity is a key driver for the transformation of fluorotelomer-based precursors. nih.govnih.gov Studies on 8:2 FTOH, a structural analogue, show that bacteria can metabolize the alcohol group, initiating a degradation cascade. researchgate.net This process typically involves the oxidation of the hydrocarbon chain to form a series of intermediate products. For this compound, a similar pathway would likely involve the terminal oxidation of the dodecane chain.
The aerobic biodegradation of 8:2 FTOH has been shown to yield several intermediates, including 8:2 fluorotelomer saturated and unsaturated carboxylic acids (8:2 FTCA and 8:2 FTUCA), before ultimately forming perfluorooctanoic acid (PFOA). researchgate.netmst.dkacs.org Under certain aerobic soil conditions, the average yield of PFOA from 8:2 FTOH was found to be approximately 25%. nih.gov Shorter-chain PFCAs, such as perfluorohexanoic acid (PFHxA), are also observed as minor products, indicating that the perfluorinated chain can be shortened during degradation. nih.gov
Anaerobic degradation, which occurs in environments like deep sediments or some wastewater treatment processes, is generally much slower for these precursors. acs.org While transformation of 8:2 FTOH has been observed under nitrate-reducing conditions to form PFOA, the process is significantly slower or even inhibited under sulfate-reducing and methanogenic conditions. acs.org
Abiotic Degradation: Abiotic pathways, particularly atmospheric oxidation, are crucial for volatile and semi-volatile precursors. nih.govacs.org Once in the atmosphere, these compounds can react with hydroxyl (•OH) radicals, initiating oxidation. researchgate.net Smog chamber studies have demonstrated that the atmospheric degradation of FTOHs leads to the formation of a series of PFCAs. nih.govacs.org This process is considered a significant source of PFCAs found in remote locations. nih.gov
Aqueous photolysis, or degradation by light in water, is another potential abiotic pathway. For 8:2 FTOH, indirect photolysis involving hydroxyl radicals can lead to the formation of PFOA and perfluorononanoic acid (PFNA). researchgate.net The presence of substances like nitrate (B79036) can promote this process, while dissolved organic carbon can inhibit it. researchgate.net
| Degradation Pathway | Environment | Key Reactants/Conditions | Major Transformation Products (Analogous to 8:2 FTOH Degradation) | Terminal End Products | Citation |
| Biotic (Aerobic) | Soil, Activated Sludge | Microorganisms | Fluorotelomer Saturated Carboxylic Acids (FTCAs), Fluorotelomer Unsaturated Carboxylic Acids (FTUCAs), Secondary Fluorotelomer Alcohols | Perfluorooctanoic Acid (PFOA), Perfluorohexanoic Acid (PFHxA) | nih.govmst.dk |
| Biotic (Anaerobic) | Sediments, Sludge | Nitrate-reducing bacteria | FTCAs, FTUCAs | Perfluorooctanoic Acid (PFOA) | acs.org |
| Abiotic (Atmospheric) | Atmosphere | Hydroxyl (•OH) radicals | Gas-phase peroxy radicals, acyl peroxy radicals | Homologous series of PFCAs (including PFOA) | nih.govacs.org |
| Abiotic (Aqueous) | Surface Waters | Sunlight, Hydroxyl (•OH) radicals | Fluorotelomer Aldehydes, FTCAs, FTUCAs | Perfluorooctanoic Acid (PFOA), Perfluorononanoic Acid (PFNA) | researchgate.net |
Modeling the kinetics of precursor transformation is essential for predicting the environmental fate and exposure potential of these compounds. Various models have been developed to estimate the degradation rates and half-lives of PFAS precursors under different environmental conditions.
The half-life of a precursor can vary dramatically depending on the environmental matrix and the specific degradation pathway. For example, the aerobic biodegradation of 8:2 FTOH in a mixed microbial system was observed to be rapid, with an initial half-life of approximately 0.2 days per milligram of initial biomass protein. mst.dk In aerobic soil, the half-life for 8:2 FTOH has been calculated to be around 28 days. mst.dk In contrast, under anaerobic conditions, half-lives can be much longer, ranging from 12.5 to 36.5 days under nitrate-reducing conditions to over 400 days under sulfate- and iron-reducing conditions. acs.org
Abiotic degradation kinetics have also been modeled. The half-life for the aqueous photolysis of 8:2 FTOH can range from 30.5 to 163.1 hours in synthetic field water, depending on the presence of other substances that influence the reaction. researchgate.net For fluorotelomer-based polymers, which can release precursors, abiotic hydrolysis half-lives have been estimated to be between 55 and 89 years under neutral pH conditions. nih.gov
Atmospheric transport models, such as GEOS-Chem and CMAQ-PFAS, have been developed to simulate the long-range transport and chemical transformation of volatile precursors like FTOHs. aecom.comresearchgate.net These models incorporate complex atmospheric chemistry, including reactions with hydroxyl radicals, and are used to estimate the contribution of precursor degradation to global PFCA deposition. researchgate.net Modeling studies have estimated that the atmospheric degradation of 8:2 FTOH contributes to a portion of the global PFOA levels. rsc.org
| Precursor Analog (8:2 FTOH) | Environmental Compartment | Condition | Half-Life / Rate | Citation |
| 8:2 FTOH | Mixed Microbial System | Aerobic | ~0.2 days per mg protein | mst.dk |
| 8:2 FTOH | Soil | Aerobic | ~28 days | mst.dk |
| 8:2 FTOH | AFFF-impacted Soil | Nitrate-reducing | 12.5 - 36.5 days | acs.org |
| 8:2 FTOH | AFFF-impacted Soil | Sulfate- / Iron-reducing | >400 days | acs.org |
| 8:2 FTOH | Aqueous Solution | Indirect Photolysis | 30.5 - 163.1 hours | researchgate.net |
| Fluorotelomer-based Polymer | Water/Soil | Abiotic Hydrolysis (neutral pH) | 55 - 89 years | nih.gov |
Global Distribution Dynamics and Long-Range Environmental Transport
The physical-chemical properties of this compound, particularly its expected semi-volatility, make it susceptible to long-range environmental transport. This process is a primary mechanism for the contamination of remote ecosystems, such as the Arctic, with persistent PFCAs. nih.gov
Volatile and semi-volatile precursor compounds can enter the atmosphere from industrial sources or through volatilization from consumer products and waste sites. rsc.org Once airborne, these compounds can travel vast distances in the gas phase or adsorbed to atmospheric particles. aecom.com During this transport, which can last for days, they undergo gradual chemical transformation, primarily through oxidation by hydroxyl radicals. nih.govacs.org
This atmospheric transport and subsequent degradation result in the deposition of stable, water-soluble PFCAs in regions far from their original sources. researchgate.net The detection of FTOHs in the air of remote and rural locations provides direct evidence of this transport mechanism. nih.gov The distinct profile of PFCAs found in Arctic wildlife, which shows a predominance of linear isomers of PFNA, strongly suggests a significant contribution from the degradation of telomer-based precursors. nih.gov
Advanced Analytical and Characterization Techniques for Research
Spectroscopic Methodologies
Spectroscopic techniques are fundamental in verifying the structure of 1-(Perfluoro-n-octyl)dodecane, offering information on the connectivity of atoms and the types of chemical bonds present.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound, providing distinct signals for the hydrogen and fluorine nuclei.
¹⁹F NMR Spectroscopy: Due to the presence of the perfluorooctyl chain, ¹⁹F NMR is particularly informative. The spectrum is expected to show multiple distinct resonances corresponding to the different chemical environments of the fluorine atoms. The terminal trifluoromethyl (CF₃) group typically appears at the highest field (around -81 ppm), while the various difluoromethylene (CF₂) groups will resonate at different chemical shifts, generally in the range of -114 to -127 ppm, relative to a standard such as CFCl₃. wikipedia.orghuji.ac.il The integration of these peaks provides a quantitative measure of the number of fluorine atoms in each unique environment, confirming the length of the perfluorinated chain.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the dodecane (B42187) portion of the molecule. The spectrum is expected to be characteristic of a long-chain alkane. A triplet corresponding to the terminal methyl (CH₃) group of the dodecyl chain would appear at the highest field (lowest ppm value). The methylene (B1212753) (CH₂) groups along the chain will appear as a complex multiplet at a slightly lower field. The methylene group adjacent to the perfluorooctyl chain may show a distinct chemical shift due to the electron-withdrawing effect of the fluorinated segment.
Table 1: Predicted NMR Chemical Shifts for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹⁹F | -CF₃ | ~ -81 |
| ¹⁹F | -CF₂- (internal) | ~ -122 to -127 |
| ¹⁹F | -CF₂- (adjacent to dodecyl) | ~ -114 |
| ¹H | -CH₃ | ~ 0.88 |
| ¹H | -(CH₂)₁₀- | ~ 1.26 |
| ¹H | -CH₂- (adjacent to perfluorooctyl) | ~ 2.0-2.2 |
Note: Predicted values are based on typical chemical shift ranges for similar structural motifs.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by strong absorptions corresponding to the stretching vibrations of the numerous carbon-fluorine (C-F) bonds. These are typically observed in the region of 1150–1250 cm⁻¹. The spectrum also displays characteristic absorption bands for the hydrocarbon portion, including C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. The presence of both sets of peaks is a key indicator of the compound's semi-fluorinated nature.
UV-Vis Spectroscopy: this compound is a saturated alkane with a perfluorinated segment. As it lacks any chromophores (i.e., light-absorbing groups such as double bonds or aromatic rings), it is not expected to exhibit significant absorbance in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. Therefore, UV-Vis spectroscopy is not a primary technique for the characterization of this compound.
Table 2: Expected Infrared Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 2850-2960 | C-H stretch | Dodecyl chain |
| 1465 | C-H bend (scissoring) | Dodecyl chain |
| 1375 | C-H bend (rocking) | Dodecyl chain |
| 1150-1250 | C-F stretch | Perfluorooctyl chain |
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can provide information about the elemental composition and chemical environment of the atoms within the top few nanometers of a material's surface. For this compound, XPS would be expected to show peaks corresponding to carbon (C 1s) and fluorine (F 1s). The high-resolution C 1s spectrum can be deconvoluted to distinguish between the carbons of the hydrocarbon chain and the highly shifted carbons of the perfluorocarbon chain due to the strong electron-withdrawing effect of the attached fluorine atoms. The F 1s peak would be a strong, single peak, confirming the presence of fluorine. This technique is particularly useful for analyzing thin films or surface-adsorbed layers of the compound.
Table 3: Expected Core Level Binding Energies in XPS for this compound
| Element | Core Level | Expected Binding Energy (eV) | Associated Moiety |
|---|---|---|---|
| Carbon | C 1s | ~ 285.0 | Hydrocarbon chain (-CH₂-) |
| Carbon | C 1s | ~ 291.0 - 294.0 | Fluorocarbon chain (-CF₂-, -CF₃) |
| Fluorine | F 1s | ~ 689.0 | Perfluorooctyl chain |
Elemental Analysis: Combustion analysis can be used to determine the mass percentages of carbon and hydrogen in this compound. The fluorine content can be determined by methods such as ion chromatography after combustion in the presence of a fluorine absorbent. The experimentally determined elemental composition can then be compared to the theoretical values calculated from the molecular formula (C₂₀H₂₅F₁₇) to confirm the compound's purity and identity.
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or transition metal ions. Since this compound is a diamagnetic molecule with all its electrons paired, it is EPR-silent. Therefore, EPR spectroscopy is not an applicable technique for the direct characterization of this compound. ucsb.edu
Mass Spectrometry (MS) Approaches
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.
High-Resolution Mass Spectrometry (HRMS) allows for the determination of the accurate mass of the molecular ion, which can be used to deduce the elemental composition with high confidence. For this compound, the molecular formula is C₂₀H₂₅F₁₇, and the monoisotopic mass is 588.16846 Da. uni.lu
The fragmentation pattern in the mass spectrum provides valuable structural information. The cleavage of the carbon-carbon bonds within the dodecyl chain would lead to a series of fragment ions separated by 14 Da, corresponding to the loss of CH₂ groups. Fragmentation of the perfluorooctyl chain is also expected, often involving the loss of CF₂ units (50 Da) or larger perfluoroalkyl fragments. fluorine1.rufluorine1.ru The interface between the hydrocarbon and fluorocarbon segments is also a likely site for fragmentation. The observation of fragment ions corresponding to both the dodecyl and the perfluorooctyl portions of the molecule would strongly support the proposed structure.
Table 4: Predicted Adducts and Fragments in Mass Spectrometry for this compound
| Ion | m/z (predicted) | Description |
|---|---|---|
| [M+H]⁺ | 589.17574 | Protonated molecule |
| [M+Na]⁺ | 611.15768 | Sodiated molecule |
| [M-H]⁻ | 587.16118 | Deprotonated molecule |
| C₁₂H₂₅⁺ | 169.2005 | Dodecyl cation |
| C₈F₁₇⁺ | 418.9669 | Perfluorooctyl cation |
Predicted adduct data sourced from PubChem. uni.lu
Chromatographic Separations
Chromatographic techniques are essential for the purification and analytical separation of this compound from reaction mixtures, isomers, or environmental matrices.
Gas chromatography is the premier separation technique for SFAs due to their volatility. researchgate.net In GC, the sample is vaporized and passed through a long column containing a stationary phase. Separation occurs based on the differential partitioning of compounds between the mobile gas phase and the stationary phase.
For n-alkanes and related compounds, methods have been developed that allow for rapid and precise quantification. nih.gov The choice of column is critical, with capillary columns offering high resolution. Detection is often performed using a Flame Ionization Detector (FID), which provides excellent sensitivity for hydrocarbons, or a mass spectrometer for definitive identification. researchgate.net Analytical methods for SFAs have been developed for various matrices, demonstrating recoveries generally in the range of 70-120%. researchgate.netdiva-portal.org
While GC is often preferred for SFAs, liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a standard technique for the broader class of PFAS. For compounds like this compound, which have no chromophore for UV detection, coupling with a mass spectrometer (LC-MS) or using a universal detector like an evaporative light scattering detector (ELSD) would be necessary. researchgate.net
Reverse-phase (RP) HPLC is the most common mode used for PFAS analysis. Typical conditions involve a C18 stationary phase column, which is non-polar. The mobile phase is usually a mixture of an organic solvent, like methanol (B129727) or acetonitrile, and an aqueous solution containing a buffer, such as ammonium (B1175870) acetate (B1210297) or formate, to control pH and improve ionization for MS detection. sielc.com This setup allows for the separation of PFAS based on their chain length and the presence of branched isomers.
Microscopic and Scattering Techniques
Microscopic and scattering techniques are invaluable for investigating the self-assembly and structural properties of this compound, particularly in thin films and at interfaces. The diblock nature of SFAs drives them to form organized supramolecular structures.
Research has shown that Langmuir monolayers of SFAs, when transferred to a solid substrate, self-assemble into well-defined, quasi-circular domains. researchgate.net These structures can be directly visualized using Atomic Force Microscopy (AFM) , which provides topographical images of the surface with nanoscale resolution. researchgate.net
To determine if these domains form on the liquid surface before transfer, Grazing Incidence Small-Angle X-ray Scattering (GISAXS) can be employed. researchgate.net GISAXS experiments performed on SFA monolayers at the air-water interface have confirmed that these domains pre-exist and can organize into hexagonal two-dimensional crystals upon compression. researchgate.net
Rutherford Backscattering Spectrometry (RBS) is another powerful technique for analyzing the elemental composition and stoichiometry of thin films. rutgers.edu RBS involves directing a beam of high-energy ions (typically He⁺⁺) at a sample and measuring the energy of the ions that scatter backward. rutgers.edu This analysis can reveal the depth profile of elements like carbon, fluorine, oxygen, and silicon, making it suitable for characterizing self-assembled monolayers of fluoroalkyl compounds on various substrates. rutgers.edu
Furthermore, molecular beam scattering experiments, while conducted on the hydrocarbon dodecane, provide fundamental insights into the dynamics of gas-surface interactions. mpg.de Such studies measure how atoms and molecules scatter from a liquid surface, yielding information on energy transfer and accommodation at the gas-liquid interface, which is relevant for understanding the surface properties of the dodecane segment of the SFA molecule. mpg.de
Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM-EDX)
Microscopy techniques are vital for visualizing the surface topography and determining the elemental composition of materials at the micro and nanoscale.
Atomic Force Microscopy (AFM) provides ultra-high-resolution, three-dimensional surface imaging. For semifluorinated alkanes like this compound, AFM is employed to characterize the topography of thin films and self-assembled structures. It can reveal nanoscale features, such as the organization of molecules on a substrate and surface roughness, which are critical for understanding wetting behavior and interfacial properties. nih.gov For instance, AFM has been effectively used to study droplets of water on surfaces under decane, providing nanoscale information on contact angles and the influence of surface roughness on wetting. nih.gov This approach is directly applicable to characterizing the interfacial behavior of this compound.
Scanning Electron Microscopy (SEM) offers high-resolution imaging of surface morphology. When coupled with Energy Dispersive X-ray Spectroscopy (EDX or EDS) , it becomes a powerful tool for elemental analysis. electron-microscopes.combmfwf.gv.at SEM-EDX can map the distribution of elements on a surface, which is particularly useful for fluorine-containing compounds. electron-microscopes.comnih.gov In the context of this compound, SEM-EDX can confirm the presence and distribution of fluorine within a sample, analyze the composition of multilayer coatings, and identify any impurities or variations in elemental makeup. electron-microscopes.com However, challenges such as fluorine mobility under electron beam irradiation can affect the accuracy of interface width measurements, requiring careful optimization of analytical parameters. researchgate.net The correlation of data from AFM, SEM, and EDX can provide a comprehensive understanding of both the physical structure and chemical identity of nanoparticles or films. digitalsurf.com
| Technique | Information Provided | Application for this compound | Key Considerations |
| AFM | High-resolution 3D surface topography, nanoscale roughness. nih.gov | Characterizing thin films, self-assembled monolayers, and interfacial properties (e.g., contact angles). nih.gov | Tip-sample interaction forces can potentially disturb soft materials. |
| SEM-EDX | High-resolution surface imaging, elemental composition and distribution. electron-microscopes.combmfwf.gv.at | Confirming fluorine presence and mapping its distribution, analyzing composite materials, identifying contaminants. electron-microscopes.comnih.gov | Potential for sample damage and fluorine mobility under the electron beam. researchgate.net |
X-ray Diffraction (XRD) and Small/Wide-Angle X-ray Scattering (SAXS/WAXD)
X-ray scattering techniques are fundamental for investigating the atomic and molecular structure of materials, including semifluorinated alkanes (SFAs).
X-ray Diffraction (XRD) is primarily used to analyze the crystalline structure of materials. youtube.com For SFAs, which can exhibit complex phase behavior, XRD provides information on the arrangement of molecules in the solid state, including lattice parameters and polymorphism. youtube.comacs.org
Small-Angle and Wide-Angle X-ray Scattering (SAXS/WAXS) are powerful techniques for studying structures at different length scales. nih.gov WAXD probes shorter-range order, similar to XRD, revealing details about crystal packing. SAXS, on the other hand, investigates larger structural features, typically from 1 to 100 nanometers, making it ideal for studying the self-assembly of SFAs. nsf.gov Research on various SFAs using X-ray scattering has revealed that these compounds often form lamellar structures consisting of layers of fluorinated and hydrocarbon segments. acs.org The spacing and organization of these layers, which can be determined from SAXS patterns, are dependent on factors like chain length and temperature. acs.org For example, at elevated temperatures, many SFAs exhibit a simple single-layered stack structure, while more complex arrangements are observed at ambient temperatures. acs.org
| Technique | Length Scale Probed | Information Obtained | Relevance to this compound |
| XRD/WAXD | Atomic/Molecular (Angstroms) | Crystalline structure, lattice parameters, polymorphism, short-range molecular packing. youtube.comacs.org | Determining the solid-state packing and phase behavior. acs.org |
| SAXS | Nanoscale (1-100 nm) | Lamellar spacing, aggregate size and shape, long-range order of self-assembled structures. nsf.gov | Characterizing the self-assembled lamellar structures common to semifluorinated alkanes. acs.org |
Dynamic Light Scattering (DLS) for Aggregate Characterization
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and molecules in a liquid suspension. azonano.com It works by analyzing the temporal fluctuations in the intensity of scattered light that result from the Brownian motion of the particles. azonano.com
For amphiphilic molecules like this compound, DLS is an essential tool for characterizing the formation and size of aggregates, such as micelles, in solution. nih.gov Studies on similar systems, such as reverse micelles in dodecane, have utilized DLS to determine the diffusion coefficient of the aggregates. nih.gov This information can be used to calculate the hydrodynamic radius of the particles and understand inter-micellar interactions. nih.gov The technique is highly sensitive to the presence of even small amounts of large aggregates, making it valuable for monitoring the stability of formulations and the early onset of aggregation. nih.gov By measuring particle size as a function of concentration or temperature, DLS can provide critical insights into the self-assembly behavior of this compound in various solvents. azonano.commdpi.com
| Parameter Measured | Derived Information | Application for this compound |
| Fluctuation of scattered light intensity | Diffusion coefficient, hydrodynamic radius, particle size distribution, aggregation onset. azonano.com | Characterizing micelle/aggregate formation and size in solution, studying the influence of concentration and temperature on self-assembly. |
Total Fluorine (TF) and Total Organic Fluorine (TOF) Analysis
Quantifying the fluorine content in various samples is crucial for environmental monitoring, material characterization, and regulatory compliance, particularly with the growing focus on per- and polyfluoroalkyl substances (PFAS). qa-group.comeurofins.com
Total Fluorine (TF) analysis measures the total amount of fluorine in a sample, including both inorganic (e.g., fluoride (B91410) ions) and organic forms.
Total Organic Fluorine (TOF) analysis specifically quantifies the fluorine that is covalently bonded to organic molecules. measurlabs.com This is a critical parameter for assessing the total amount of fluorinated organic compounds, such as this compound, in a sample. qa-group.comnih.gov The most common method for TOF analysis is Combustion Ion Chromatography (CIC) . researchgate.net In this technique, the sample is combusted at a high temperature, which breaks the strong carbon-fluorine bonds and converts the organofluorine into hydrogen fluoride (HF). eurofins.com The resulting gas is then collected in an absorption solution, and the concentration of fluoride ions is measured using ion chromatography. eurofins.comudel.edu
To determine TOF, it is often necessary to first remove or account for any inorganic fluorine present. measurlabs.com This can be done by calculating TOF as the difference between TF and total inorganic fluorine (TIF), or by using an extraction step (e.g., with water or a solvent) to separate the organic and inorganic fractions before combustion. measurlabs.comudel.edu Related methods include Adsorbable Organic Fluorine (AOF) and Extractable Organic Fluorine (EOF), which differ in the initial sample preparation and extraction technique used to isolate the organic fluorine compounds. montrose-env.comchemours.com These analyses provide a comprehensive measure of the total organofluorine load, which is often more informative than measuring a limited list of specific target compounds. eurofins.com
| Analytical Method | Principle | Measurement | Application |
| Combustion Ion Chromatography (CIC) | High-temperature combustion to break C-F bonds, followed by ion chromatography to detect fluoride. researchgate.neteurofins.com | Total Fluorine (TF) or Total Organic Fluorine (TOF) after removal of inorganic fluoride. measurlabs.com | Quantifying the total amount of this compound or other organofluorines in environmental or product samples. qa-group.comeurofins.com |
Materials Science and Engineered Systems: Fundamental Investigations
Design Principles for Fluorinated Materials
The design of fluorinated materials is predicated on the unique physicochemical properties imparted by the fluorine atom, such as its high electronegativity, low polarizability, and the strength of the carbon-fluorine bond. These characteristics lead to materials with low surface energy, high thermal stability, and chemical inertness. nih.gov The selection of materials for use in fluorine-rich environments requires careful consideration of their inherent properties, potential for contamination, and reactivity, such as ignition temperature. nasa.gov
Fluorination is a powerful technique for modifying the surface properties of materials. The process of replacing hydrogen atoms with fluorine atoms fundamentally alters the surface energy and polarity. fts-de.com This modification significantly impacts how liquids interact with the surface, a property known as wettability.
Fully fluorinated polymers tend to be less wettable by liquids compared to their partially fluorinated counterparts, a phenomenon attributed to the weak dispersive interactions of fluorocarbons. acs.org Research on fluorinated graphene has shown that fluorination primarily lowers the dispersive component of the surface energy. acs.org In contrast, partially fluorinated polymers can exhibit enhanced wettability, especially towards polar liquids. This is due to the introduction of surface dipoles resulting from the significant electronegativity difference between fluorine and the remaining hydrogen or other atoms in the polymer chain. acs.orguh.edu These dipoles can interact strongly with polar liquids, leading to improved wetting characteristics. uh.edu Consequently, fluorination can be strategically employed to either increase or decrease wettability depending on the degree of fluorination and the nature of the interacting liquid. For instance, fluorination can make plastic surfaces easier to wet, leading to the formation of uniform liquid films and improved coating quality. fts-de.comfts-de.com
Block copolymers containing fluorinated segments are a versatile class of materials that allow for the creation of highly ordered nanostructures. The rational design of these copolymers involves pairing chemically distinct polymer blocks, such as a fluorinated block and a non-fluorinated block, to achieve a high Flory-Huggins interaction parameter (χ), which drives microphase separation. researchgate.net
Modern polymerization techniques, particularly reversible deactivation radical polymerization (RDRP) methods like iodine-transfer polymerization (ITP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization, have enabled precise control over the architecture of fluorinated copolymers. acs.org This control allows for the synthesis of well-defined block copolymers with specific molecular weights and compositions.
A key design consideration is the placement of the fluorinated segment within the polymer architecture. Studies have shown that incorporating the fluorine-rich moiety into the polymer backbone, rather than as a side chain, can lead to more effective interactions, such as C–F···F–C interactions, which are crucial for applications like the adsorption of per- and polyfluoroalkyl substances (PFAS). nih.gov The synthesis of triblock copolymers with precisely controlled hydrophilic, hydrophobic, and fluorophilic segments allows for the creation of materials with balanced interactions for advanced applications in nanotechnology and separations. montclair.edu
Advanced Applications Derived from Unique Interfacial Properties
The distinct interfacial behavior of molecules like 1-(Perfluoro-n-octyl)dodecane, driven by the mutual phobicity of their fluorinated and hydrocarbon segments, has led to a range of advanced applications.
"Fluorous chemistry" utilizes perfluorinated compounds to create novel separation and reaction environments. wikipedia.org This approach leverages the unique solubility profile of highly fluorinated molecules, which are typically soluble in fluorous solvents (like perfluorohexane) but immiscible with most organic and aqueous solvents. wikipedia.org
This immiscibility forms the basis of fluorous biphasic systems (FBS), where a reaction can be carried out in a homogeneous phase at elevated temperatures, and upon cooling, the fluorous phase containing a fluorous-tagged catalyst or reagent separates from the organic phase containing the product. rsc.org This allows for the simple recovery and recycling of the catalyst, aligning with the principles of green chemistry. wikipedia.org
Fluorous separation techniques are not limited to liquid-liquid extractions. Fluorous solid-phase extraction (F-SPE) uses silica gel modified with perfluoroalkyl chains to separate fluorous-tagged molecules from non-fluorous components. nih.govnih.gov This method is highly efficient for purifying reaction products and has found broad application in organic synthesis. nih.govresearchgate.net
The low surface energy and chemical resistance of fluorinated compounds make them ideal for creating functional coatings and modifying surfaces. nih.gov Fluorination can be used to enhance the surface properties of plastics, improving adhesion and wettability for better coating and printing applications. fts-de.com These coatings can provide a range of functionalities, from creating water-repellent surfaces to improving the durability of materials in harsh environments. polymtl.ca
The development of functional surfaces often involves tailoring both the surface chemistry and morphology. csem.ch By using advanced deposition techniques, thin films and nanolayers with specific properties can be applied to various substrates.
Semi-fluorinated alkanes (SFAs) like this compound are known for their ability to self-assemble into highly organized supramolecular structures. nih.gov This behavior is driven by the tendency of the incompatible fluorinated and hydrocarbon segments to segregate into distinct domains. azonano.com
This self-assembly can occur at interfaces, forming stable monolayers, or in bulk to create structures like vesicles and tubes. nih.gov The polymorphism of these self-assembled structures is influenced by factors such as the solvent, substrate, and deposition method. azonano.com Atomic Force Microscopy (AFM) has been a key technique for visualizing the unique superstructures formed by SFAs on various flat substrates. azonano.com The ability to control this self-assembly process opens up possibilities for creating advanced material platforms with tailored nanoscale features for applications in nanotechnology and biomedical fields. nih.gov
Structure-Property Relationships in Fluorinated Hydrocarbons
The unique properties of fluorinated hydrocarbons, particularly semifluorinated n-alkanes (SFAs), are a direct consequence of their distinct molecular architecture. The compound this compound, with its perfluorinated and hydrocarbon segments, serves as an exemplary model for understanding these relationships.
Fundamental Investigations
Semifluorinated n-alkanes are diblock compounds characterized by a perfluorinated chain covalently linked to a hydrocarbon chain. This structure can be generally represented as F(CF₂)ₙ(CH₂)ₘH. In the case of this compound, 'n' is 8 and 'm' is 12. The perfluorinated segment is rigid and helical, while the hydrocarbon segment is a flexible all-trans chain. This inherent dichotomy in the molecular structure leads to what is known as "mutual phobicity" between the two segments, driving their micro-segregation and self-assembly into various organized structures. nih.gov
The carbon-fluorine (C-F) bond is a defining feature of the perfluorinated segment. It is one of the strongest single covalent bonds in organic chemistry due to the high electronegativity of fluorine. This high bond energy imparts significant thermal stability and chemical inertness to the fluorinated portion of the molecule. In contrast, the carbon-hydrogen (C-H) bonds in the dodecane (B42187) segment are less polar and more reactive.
Detailed Research Findings
Research into semifluorinated n-alkanes has revealed a strong correlation between the lengths of the fluorinated and hydrocarbon segments and the resulting physicochemical properties. These relationships are critical for the design of SFAs for specific applications in materials science and engineered systems.
Influence of Chain Length on Phase Behavior:
The phase behavior of SFAs is highly dependent on the relative lengths of the perfluorinated and hydrocarbon chains. For the perfluorooctyl-n-alkanes series, F(CF₂)₈(CH₂)ₘH (abbreviated as F8Hm), compounds with shorter hydrocarbon chains (m < 12) tend to exhibit liquid-crystalline properties, specifically forming smectic B phases. tandfonline.com The smectic B phase is a highly ordered liquid crystal phase where the molecules are arranged in layers. However, as the length of the hydrocarbon chain increases to 12 or more methylene (B1212753) groups, as in this compound (F8H12), the tendency to form liquid-crystalline phases diminishes. tandfonline.com
Interfacial Properties and Self-Assembly:
The amphiphilic nature of SFAs, arising from the fluorophilic/oleophobic perfluorinated segment and the oleophilic/fluorophobic hydrocarbon segment, drives their self-assembly at interfaces. nih.govtandfonline.com This leads to the formation of highly organized structures such as monolayers and hemimicelles. nih.gov The difference in the cross-sectional areas of the perfluorinated chain (approximately 0.28 nm²) and the hydrocarbon chain (approximately 0.18 nm²) also plays a crucial role in the packing and ordering of these molecules in self-assembled structures. aps.org
Thermal Properties:
The high strength of the C-F bond contributes to the notable thermal stability of SFAs. Thermogravimetric analysis (TGA) is a key technique used to evaluate the decomposition temperatures of these materials, providing insights into how the degree of fluorination impacts thermal stability.
Below are interactive data tables summarizing the key properties of this compound and related compounds, illustrating the structure-property relationships discussed.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₂₅F₁₇ |
| Molar Mass | 588.39 g/mol guidechem.com |
| IUPAC Name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-eicosane |
| CAS Number | 106873-67-0 guidechem.com |
Table 2: Comparative Properties of Perfluorooctyl-n-alkanes (F8Hm)
| Compound | Hydrocarbon Chain Length (m) | Phase Behavior |
| F8H8 | 8 | Smectic B tandfonline.com |
| F8H9 | 9 | Smectic B tandfonline.com |
| F8H10 | 10 | Smectic B tandfonline.com |
| F8H11 | 11 | Smectic B to 3D crystal transition tandfonline.com |
| This compound (F8H12) | 12 | No liquid-crystalline phase tandfonline.com |
Table 3: Comparison of Constituent Segments
| Segment | Molecular Formula | Key Characteristics |
| Perfluoro-n-octyl | C₈F₁₇ | Rigid, Helical, Oleophobic, High Thermal Stability tandfonline.com |
| n-Dodecyl | C₁₂H₂₅ | Flexible, All-trans conformation, Oleophilic tandfonline.com |
Emerging Research Directions and Future Outlook
Development of Novel Synthetic Methodologies with Enhanced Sustainability
The synthesis of fluorinated compounds like 1-(Perfluoro-n-octyl)dodecane has traditionally relied on methods that can be energy-intensive and utilize hazardous reagents. Recognizing the need for more environmentally benign processes, current research is actively exploring greener synthetic routes. These efforts are centered on improving reaction efficiency, minimizing waste, and utilizing less hazardous materials. While specific sustainable methodologies for this compound are still in development, the broader field of organofluorine chemistry is seeing significant advances.
Key areas of innovation include the use of biocatalysis, where enzymes are employed to carry out specific fluorination reactions under mild conditions. nih.govresearchgate.netdntb.gov.uaacsgcipr.org For instance, fluorinase enzymes have demonstrated the ability to form carbon-fluorine bonds, offering a highly selective and environmentally friendly alternative to traditional chemical methods. nih.govacsgcipr.org Additionally, advancements in flow chemistry are enabling more controlled and efficient reactions, reducing byproduct formation and energy consumption. The application of these principles to the synthesis of this compound could lead to more sustainable production processes. Research is also focused on the recovery and reuse of solvents and catalysts to further reduce the environmental footprint of synthesis. rsc.org
Advanced Computational Approaches for Predicting Molecular Behavior
Computational chemistry is proving to be an invaluable tool for understanding and predicting the behavior of this compound at the molecular level. Techniques such as molecular dynamics (MD) simulations and density functional theory (DFT) are being employed to elucidate its structural, electronic, and thermodynamic properties. fluorine1.runih.govresearchgate.netosti.govrug.nlmdpi.com
MD simulations allow researchers to model the dynamic behavior of this compound molecules, providing insights into their interactions with other molecules and surfaces. osti.govrug.nlmdpi.com This is particularly useful for understanding its behavior at interfaces, such as the air-water interface, which is crucial for its applications in surfactants and coatings. osti.govrug.nltandfonline.com DFT calculations, on the other hand, provide detailed information about the electronic structure of the molecule, which helps in understanding its reactivity and spectroscopic properties. fluorine1.runih.govresearchgate.netosti.gov These computational approaches can predict properties like interfacial tension, aggregation behavior, and conformational preferences, guiding the rational design of new materials and applications. osti.govtandfonline.com
Table 1: Application of Computational Methods to Semifluorinated Alkanes
| Computational Method | Information Gained | Relevance to this compound |
| Molecular Dynamics (MD) | Interfacial behavior, self-assembly, diffusion, conformational changes | Predicting its performance as a surfactant, its ability to form stable films, and its interaction with biological membranes. |
| Density Functional Theory (DFT) | Electronic structure, bond energies, reactivity, spectroscopic properties | Understanding its chemical stability, potential degradation pathways, and for interpreting experimental data. |
Unraveling Complex Interfacial Dynamics and Self-Assembly Processes
A hallmark of semifluorinated alkanes like this compound is their ability to self-assemble into highly ordered structures at interfaces. researchgate.net This behavior is driven by the mutual phobicity of the fluorinated and hydrogenated segments, leading to the formation of unique nano- and microstructures. researchgate.net
At the air-water interface, these molecules can form stable monolayers, known as Langmuir films. rsc.orgnih.govgoogle.comwikipedia.orgnanoscience.com The study of these films provides fundamental insights into the intermolecular forces that govern their assembly. Techniques such as Langmuir-Blodgett deposition allow for the transfer of these monolayers onto solid substrates, creating ultra-thin films with controlled thickness and composition. rsc.orgwikipedia.org These films have potential applications in coatings, sensors, and electronics.
The self-assembly of this compound in solution can lead to the formation of various aggregates, including micelles and vesicles. tandfonline.comrsc.org The morphology of these aggregates is dependent on factors such as concentration, temperature, and the presence of other molecules. Understanding and controlling these self-assembly processes are key to harnessing the potential of this compound in applications such as drug delivery and nanotechnology. researchgate.netnih.govtandfonline.comarvojournals.orgnih.gov
Comprehensive Understanding of Environmental Transport and Transformation Processes
The widespread use of fluorinated compounds has raised concerns about their environmental fate and persistence. Research into the environmental transport and transformation of this compound is crucial for assessing its potential environmental impact. Due to their chemical stability, semifluorinated alkanes are expected to be persistent in the environment. mdpi.com
Current research focuses on understanding the pathways through which these compounds can move through different environmental compartments, including air, water, and soil. iupac.orgnih.govuq.edu.au Atmospheric transport can play a significant role in the long-range distribution of volatile and semi-volatile fluorinated compounds. mdpi.comiupac.orgnih.gov In aquatic and terrestrial environments, their transport is influenced by factors such as sorption to soil and sediment particles and partitioning into biota.
While perfluorinated compounds are known for their resistance to degradation, the hydrocarbon segment of this compound may be susceptible to microbial degradation under certain conditions. However, the strong carbon-fluorine bonds in the perfluorinated tail are highly resistant to breakdown. mdpi.com Research is ongoing to identify potential biotic and abiotic degradation pathways and to determine the ultimate fate of these molecules in the environment.
Innovation in Analytical Techniques for Trace Analysis and Non-Targeted Screening
The detection and quantification of fluorinated compounds in complex environmental and biological matrices present significant analytical challenges. The development of innovative analytical techniques is essential for monitoring the presence of this compound and other related compounds at trace levels.
High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the targeted analysis of known fluorinated compounds. waters.com However, to identify previously unknown or unexpected fluorinated substances, non-targeted screening methods are being developed. These approaches utilize high-resolution mass spectrometry (HRMS) to detect a wide range of compounds without the need for reference standards for every single substance. nih.govnih.gov
Inductively coupled plasma mass spectrometry (ICP-MS) is another promising technique for the analysis of fluorinated compounds by detecting the fluorine element itself. bohrium.comperkinelmer.com This can be particularly useful for quantifying the total amount of organofluorine compounds in a sample. Furthermore, 19F nuclear magnetic resonance (NMR) spectroscopy provides a unique and powerful tool for the identification and quantification of fluorinated molecules, offering structural information that is complementary to mass spectrometry data. nih.govnih.gov
Table 2: Advanced Analytical Techniques for Fluorinated Compounds
| Analytical Technique | Principle | Application for this compound |
| LC-MS/MS | Separation by chromatography followed by mass-based detection and fragmentation. | Targeted quantification in environmental and biological samples. |
| HRMS | High-resolution mass analysis for accurate mass determination. | Non-targeted screening to identify unknown fluorinated compounds and transformation products. |
| ICP-MS | Detection and quantification of elemental fluorine. | Measurement of total organofluorine content. |
| 19F NMR | Nuclear magnetic resonance spectroscopy of the 19F nucleus. | Structural elucidation and quantification of fluorinated compounds. |
Exploration of New Materials Science Paradigms Based on Fluorinated Architectures
The unique properties of fluorinated compounds, including their chemical inertness, thermal stability, and low surface energy, make them attractive building blocks for advanced materials. nih.govpageplace.demdpi.com Research is actively exploring the incorporation of this compound and similar semifluorinated alkanes into novel material architectures.
One promising area is the development of fluorinated polymers. By incorporating semifluorinated side chains onto a polymer backbone, it is possible to create materials with tailored surface properties, such as enhanced hydrophobicity and oleophobicity. nih.govpageplace.demdpi.comoecd.org These materials could find applications in self-cleaning coatings, anti-fouling surfaces, and low-friction materials.
Furthermore, the self-assembly properties of this compound can be exploited to create structured materials at the nanoscale. For example, it can be used as a template for the synthesis of porous materials with well-defined pore sizes. In the biomedical field, the biocompatibility and gas-carrying capacity of semifluorinated alkanes make them promising candidates for applications in drug delivery, medical imaging, and as components of artificial blood substitutes. researchgate.netnih.govtandfonline.comarvojournals.orgnih.gov The continued exploration of these materials science paradigms is expected to unlock new and exciting applications for this compound.
Q & A
Q. What analytical techniques are recommended for detecting and quantifying 1-(Perfluoro-n-octyl)dodecane in complex environmental matrices?
Q. What experimental strategies ensure safe handling and storage of this compound to prevent peroxide formation and degradation?
Store under inert gas (e.g., argon) in amber glass bottles at –20°C to inhibit photodegradation. Regularly monitor for peroxide formation using iodide-starch test strips. High-hazard procedures (e.g., distillation) require dual-researcher oversight and fume hoods with HEPA filtration. Inhibitors like BHT (butylated hydroxytoluene) at 50–100 ppm can stabilize the compound .
Q. Which physicochemical properties of this compound are most critical in predicting its environmental persistence?
Key properties include:
- Log Kow (octanol-water partition coefficient): Predicts bioaccumulation potential.
- Vapor pressure: Influences atmospheric transport.
- Hydrolysis half-life: Determines stability in aqueous systems. Comparative data from homologs (e.g., perfluorododecanoic acid, PFDoA) suggest high thermal stability and resistance to microbial degradation due to strong C–F bonds .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize reaction conditions for synthesizing this compound with high purity?
RSM identifies non-linear interactions between variables (e.g., temperature, catalyst ratio, reaction time). A central composite design (CCD) with 4–5 factors reduces experimental runs. Analyze results using ANOVA in software like Design Expert to isolate significant variables (e.g., catalyst loading > temperature). Model validation via confirmation experiments ensures robustness .
Q. What statistical frameworks reconcile contradictory data on the environmental half-life of this compound?
Meta-analysis with mixed-effects models accounts for variability across studies (e.g., soil vs. aquatic systems). Principal component analysis (PCA) identifies confounding factors (e.g., organic carbon content, pH). Bayesian hierarchical modeling quantifies uncertainty in degradation rates .
Q. How does the Taguchi experimental design improve catalytic degradation studies of this compound?
Taguchi’s orthogonal arrays screen multiple variables (e.g., catalyst type, UV intensity, oxidant concentration) with minimal runs. Signal-to-noise (S/N) ratios prioritize factors maximizing degradation efficiency. For example, a study on Pd(OH)₂/Al₂O₃ catalysts achieved 92% degradation by optimizing weight ratios and reaction time .
Q. What kinetic models describe microbial degradation pathways of this compound in aerobic bioremediation?
Monod kinetics model substrate utilization rates, while first-order decay constants quantify biomass activity. Advanced models integrate cometabolism (e.g., methane monooxygenase enzymes) and inhibition effects from intermediate metabolites. Rotating biological contactor (RBC) systems show promise, with hydraulic retention time (HRT) as a critical variable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
